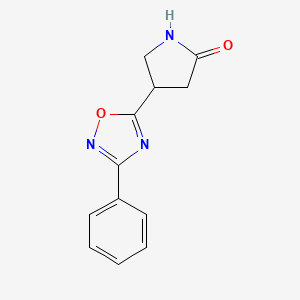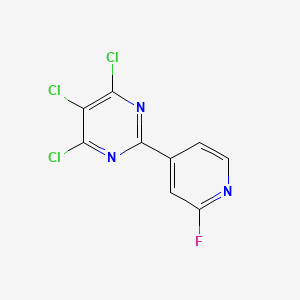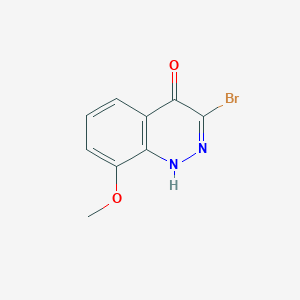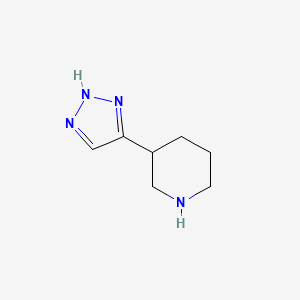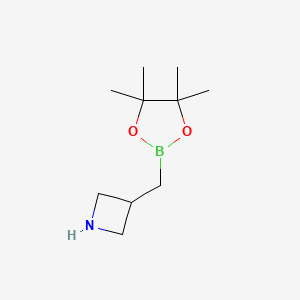
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. The compound features a boron atom bonded to a dioxaborolane ring and an azetidine moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine typically involves the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and may require specific temperatures and pressures to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine is used as a building block for the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic esters are known for their ability to inhibit proteases and other enzymes, making them promising candidates for therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique reactivity allows for the incorporation of boron atoms into various material structures, enhancing their properties .
Wirkmechanismus
The mechanism by which 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine exerts its effects involves the interaction of the boronic ester group with specific molecular targets. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, allowing them to modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzymatic activity or the stabilization of protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to these similar compounds, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine stands out due to its azetidine moiety, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .
Eigenschaften
Molekularformel |
C10H20BNO2 |
|---|---|
Molekulargewicht |
197.08 g/mol |
IUPAC-Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine |
InChI |
InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h8,12H,5-7H2,1-4H3 |
InChI-Schlüssel |
OIEPOUXJFKIYOK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


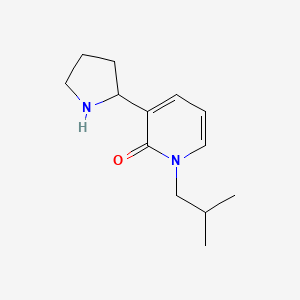
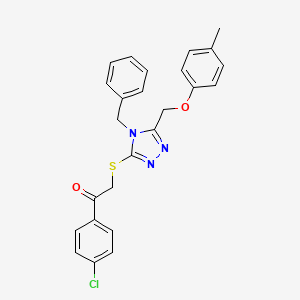

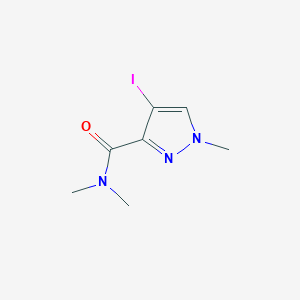
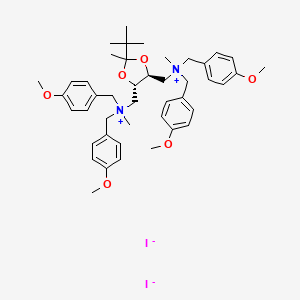
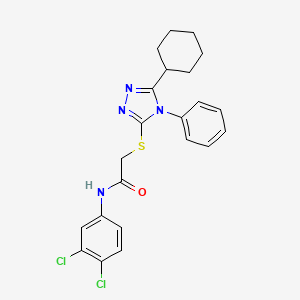
![3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773344.png)

